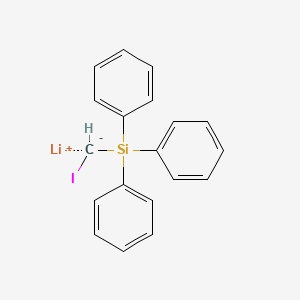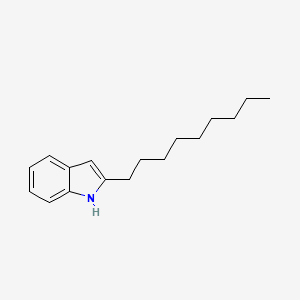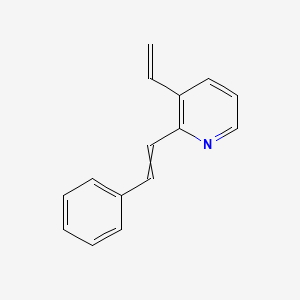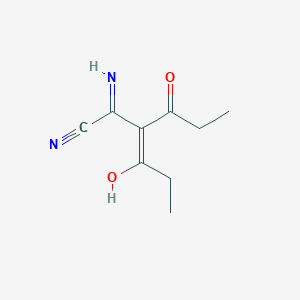
but-2-enedioic acid;N,N-dipropylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;N,N-dipropylpropan-1-amine is a chemical compound that combines the properties of an unsaturated dicarboxylic acid (but-2-enedioic acid) and a tertiary amine (N,N-dipropylpropan-1-amine)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dipropylpropan-1-amine typically involves the reaction of but-2-enedioic acid with N,N-dipropylpropan-1-amine under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring that the compound is produced in a sustainable manner.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;N,N-dipropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
But-2-enedioic acid;N,N-dipropylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tripropylamine: A tertiary amine with similar structural features but lacks the unsaturated dicarboxylic acid moiety.
But-2-enedioic acid: An unsaturated dicarboxylic acid without the amine group.
Uniqueness
But-2-enedioic acid;N,N-dipropylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
| 92050-25-4 | |
Formule moléculaire |
C13H25NO4 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
but-2-enedioic acid;N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H21N.C4H4O4/c1-4-7-10(8-5-2)9-6-3;5-3(6)1-2-4(7)8/h4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
CWGLKEGLUPWBNR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)



![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)

